molecular formula C20H22N2O4S B3702388 4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid

4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid

Cat. No.: B3702388
M. Wt: 386.5 g/mol
InChI Key: AHYSXTMXIJVAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a methyl group and a phenoxyacetylcarbamothioylamino group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the phenoxyacetyl intermediate, which is then coupled with the benzoic acid derivative under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid
  • 4-Methyl-3-[({[4-(ethyl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid

Uniqueness

4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-methyl-3-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-12(2)14-6-8-16(9-7-14)26-11-18(23)22-20(27)21-17-10-15(19(24)25)5-4-13(17)3/h4-10,12H,11H2,1-3H3,(H,24,25)(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYSXTMXIJVAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid
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4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid
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4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid
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4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid
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4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid
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4-Methyl-3-[({[4-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.